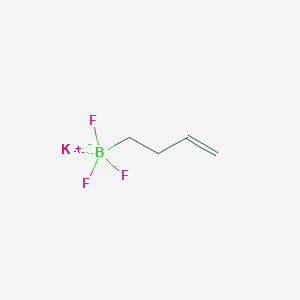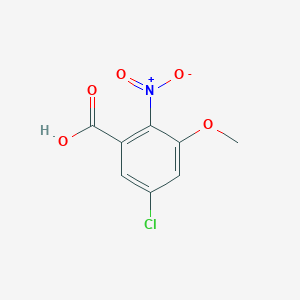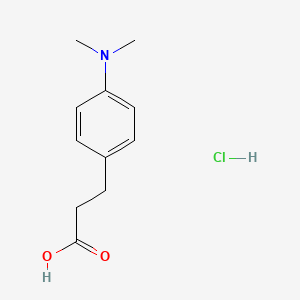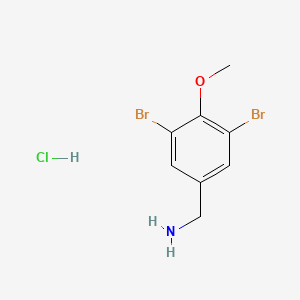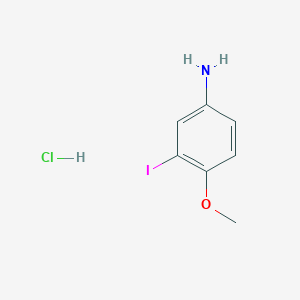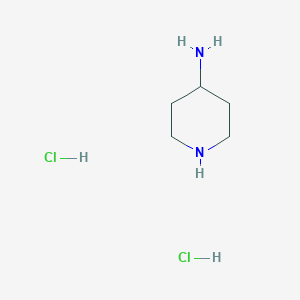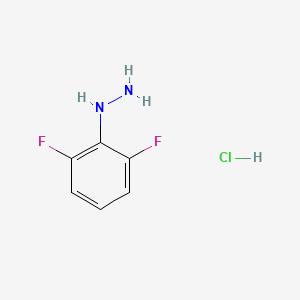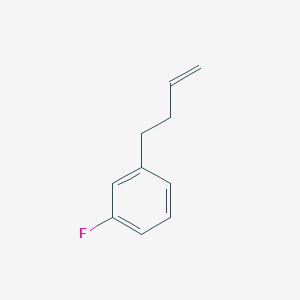
4-(3-Fluorophenyl)-1-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(3-Fluorophenyl)-1-butene" is a fluorinated organic molecule that is part of a broader class of compounds with significant interest in various fields such as drug discovery, materials science, and organic synthesis. Fluorinated compounds are known for their unique properties, which include increased stability, lipophilicity, and the ability to modulate the biological activity of pharmaceuticals .
Synthesis Analysis
The synthesis of fluorinated compounds can be complex, requiring specialized reagents and conditions. For instance, the synthesis of 4-tert-butyl-
Wissenschaftliche Forschungsanwendungen
Polymerization Behavior
4-(3-Fluorophenyl)-1-butene and its derivatives exhibit interesting polymerization behaviors. For example, the anionic polymerization of 4-phenyl-1-buten-3-yne derivatives, including fluorophenyl variants, results in polymers with controlled molecular weights and narrow distribution, indicating a living nature of the polymerization (Ochiai, Tomita, & Endo, 2001).
Chemical Reaction Dynamics
The gas-phase pyrolysis of certain fluorophenyl buten-yne compounds leads to various fragmentation products and carbon-rich deposits. This suggests potential applications in understanding reaction mechanisms and developing new synthesis pathways for complex hydrocarbons (Hofmann, Zimmermann, & Homann, 1995).
Synthesis of Telechelic Oligomers
4-Fluorophenyl butadiene units can be used in the synthesis of telechelic oligomers with specific end groups, a process relevant for the development of advanced polymer materials (Dix, Ebdon, & Hodge, 1993).
Material Science
In material science, fluorophenyl-based compounds, including those similar to 4-(3-Fluorophenyl)-1-butene, are utilized in the synthesis of liquid crystals and other materials with specific optical or electronic properties. For instance, but-3-enyl-based fluorinated biphenyl liquid crystals show promising applications in liquid crystal display mixtures (Jiang, An, Chen, Chen, & Zheng, 2012).
Catalysis and Chemical Synthesis
Fluorophenyl compounds are used in catalytic processes, such as nickel-catalyzed cross-coupling reactions, to synthesize specific organic compounds with high regio- and enantioselectivity (Nagel & Nedden, 1998).
Advanced Microelectronics Packaging
Compounds structurally related to 4-(3-Fluorophenyl)-1-butene are used in the design of multilayered polymeric dielectric insulators for advanced microelectronics packaging, highlighting their importance in the electronics industry (Park, Chiesel, & Economy, 1994).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-but-3-enyl-3-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F/c1-2-3-5-9-6-4-7-10(11)8-9/h2,4,6-8H,1,3,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKWOKGXBVXLTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC(=CC=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641168 |
Source


|
| Record name | 1-(But-3-en-1-yl)-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenyl)-1-butene | |
CAS RN |
2248-12-6 |
Source


|
| Record name | 1-(But-3-en-1-yl)-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1323526.png)
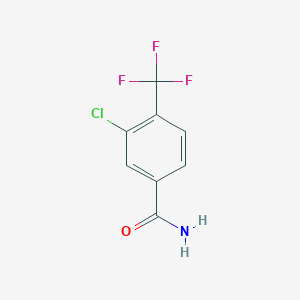
![4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1323530.png)
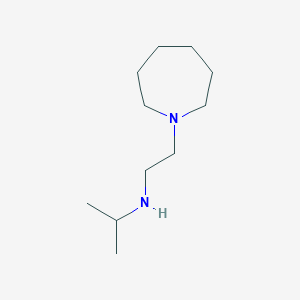
![tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1323542.png)
![(S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B1323544.png)

